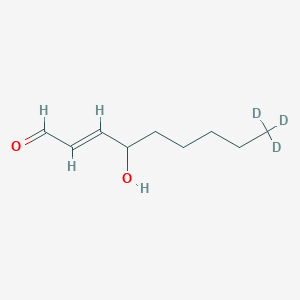

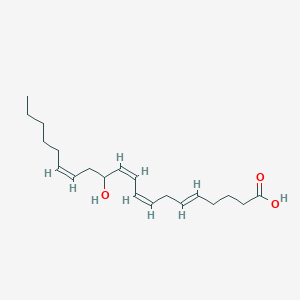

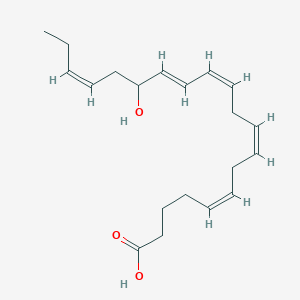

12-羟基二十碳四烯酸

描述

科学研究应用

5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- has numerous applications in scientific research:

作用机制

Target of Action

12-HETE, a derivative of the 20 carbon polyunsaturated fatty acid, arachidonic acid, primarily targets the Thromboxane receptor . This receptor mediates the actions of Thromboxane A2 and Prostaglandin H2 . 12-HETE also acts on G-protein-coupled receptors .

Mode of Action

12-HETE binds to and acts as a competitive antagonist of the Thromboxane receptor . This antagonistic activity is responsible for the ability of 12-HETE to relax mouse mesenteric arteries pre-constricted with a thromboxane A2 mimetic, U46619 . It also attenuates calcium influx and glutamate release, as well as inhibits AMPA receptor activation .

Biochemical Pathways

12-HETE is a product of arachidonic acid metabolism made by human and bovine platelets through their 12 S - lipoxygenase (i.e., ALOX12) enzyme . It acts locally as an autocrine and/or paracrine signaling agent to regulate the behavior of their cells of origin or of nearby cells . It may amplify or dampen, expand or contract cellular and tissue responses to disturbances .

Pharmacokinetics

It is known that 12-hete is synthesized during ischemia , suggesting that its production and availability may be influenced by physiological conditions.

Result of Action

12-HETE has been suggested to be involved in a variety of human physiological and pathological reactions . It can protect neurons from excitotoxicity by activating a G i/o -protein-coupled receptor, which limits calcium influx through voltage-gated channels . It also reduces insulin secretion and causes apoptosis in cultured human pancreatic insulin-secreting Beta cell lines and prepared Pancreatic islets .

Action Environment

The net effect of 12-HETE depends upon the relative amounts generated, the ratio of HETEs:EETs produced, timing of synthesis, as well as cellular and subcellular mechanisms activated by each respective metabolite . HETEs are synthesized by and affect multiple cell types within the myocardium . Environmental factors such as ischemic conditions can influence the production and action of 12-HETE .

生化分析

Biochemical Properties

12-HETE is mainly metabolized by three kinds of enzymes: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes . Based on these three metabolic pathways, 12-HETE could be converted into various metabolites that trigger different inflammatory responses . In the kidney, prostaglandins (PG), thromboxane (Tx), leukotrienes (LTs) and hydroxyeicosatetraenoic acids (HETEs) are the major metabolites generated from 12-HETE .

Cellular Effects

12-HETE has been reported to have vasoconstrictive and pro-inflammatory effects . It induces cellular hypertrophy in the human ventricular cardiomyocytes, RL-14 cells, through MAPK- and NF-κB-dependent mechanism . Moreover, 12-HETE can regulate renal ion transport .

Molecular Mechanism

12-HETE is an endogenous ligand of leukotriene B4 receptor 2 (BLT2) . It has been suggested to be involved in a variety of human physiological and pathological reactions . These arachidonic acid metabolites act locally as Autocrine signalling and/or Paracrine signaling agents to regulate the behavior of their cells of origin or of nearby cells, respectively .

Temporal Effects in Laboratory Settings

The uptake of 12-HETE reached a maximum in 2 to 4 hours . At this time, from 75 to 80% of the incorporated radioactivity was contained in phospholipids . After incorporation, 12-HETE was removed from the cell lipids much more rapidly than arachidonic acid .

Dosage Effects in Animal Models

In animal models, mid-chain HETEs induce cellular hypertrophy in RL-14 cells through MAPK- and NF-κB-dependent mechanism . The induction of cellular hypertrophy was associated with proportional increase in the formation of dihydroxyeicosatrienoic acids parallel to the increase of soluble epoxide hydrolase enzyme activity .

Metabolic Pathways

12-HETE is a product of arachidonic acid metabolism made by human and bovine platelets through their 12 S - lipoxygenase (i.e. ALOX12) enzyme . It is mainly metabolized by three kinds of enzymes: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) enzymes .

Transport and Distribution

12-HETE is taken up by many different types of cells . Much of the 12-HETE that is taken up by cells is recovered in phospholipids .

Subcellular Localization

Subcellular fractionation on Percoll and sucrose gradients demonstrated that 65 to 74% of the radioactivity was present in membranes enriched in NADPH-cytochrome c reductase and UDP-galactosyltransferase . A similar intracellular localization was observed when 5-HETE or arachidonic acid were taken up .

准备方法

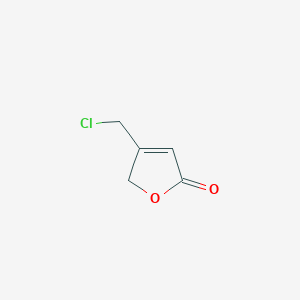

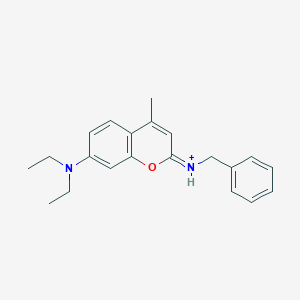

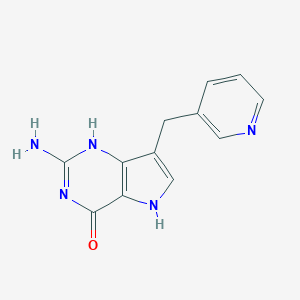

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- typically involves the enzymatic conversion of arachidonic acid by 12-lipoxygenase . This enzyme catalyzes the oxygenation of arachidonic acid to form (S)-12-HETE. The reaction conditions often include maintaining a specific pH and temperature to optimize enzyme activity.

Industrial Production Methods

Industrial production of 5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- involves large-scale enzymatic reactions using purified 12-lipoxygenase. The process is carried out in bioreactors where conditions such as pH, temperature, and substrate concentration are carefully controlled to maximize yield .

化学反应分析

Types of Reactions

5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce (S)-12-HETE.

Substitution: Nucleophilic substitution reactions can be performed using reagents like halides or alkoxides.

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of 5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- .

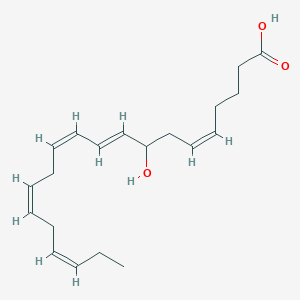

相似化合物的比较

Similar Compounds

- (5Z,8Z,11Z,14Z)-20-hydroxyicosatetraenoic acid

- (5Z,8Z,10E,14Z)-9-hydroxyicosatetraenoic acid

- (5Z,8Z,10E,14Z)-15-hydroxyicosatetraenoic acid

Uniqueness

5,8,10,14-Eicosatetraenoicacid, 12-hydroxy-, (5Z,8Z,10E,14Z)- is unique due to its specific role in angiogenesis and metastasis, which is not as prominently observed in its similar compounds . Its ability to activate specific potassium channels and regulate vascular permeability further distinguishes it from other hydroxyeicosatetraenoic acids .

属性

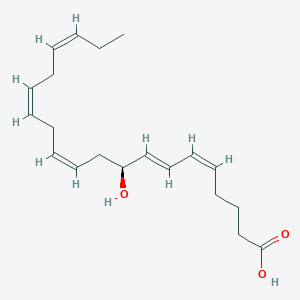

IUPAC Name |

(5Z,8Z,10E,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHVWPKMFKADKW-VXBMJZGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101344765 | |

| Record name | 12-Hydroxyeicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71030-37-0 | |

| Record name | 12-HETE | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71030-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxyeicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101344765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HETE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6F9H3VPC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

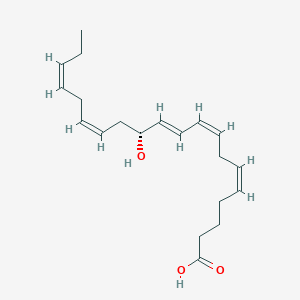

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)